Zofenoprilat-d5 N-Ethyl Succinimide
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Overview
Description
Zofenoprilat-d5 N-Ethyl Succinimide is a specialized chemical compound used primarily in proteomics research. It is a deuterated derivative of Zofenoprilat, which is an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. The molecular formula of this compound is C21H21D5N2O5S2, and it has a molecular weight of 455.60 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zofenoprilat-d5 N-Ethyl Succinimide involves multiple steps, starting with the preparation of Zofenoprilat. The deuterated form is achieved by incorporating deuterium atoms into the molecular structure. The N-Ethyl Succinimide moiety is then introduced through a series of chemical reactions, including esterification and amidation. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Zofenoprilat-d5 N-Ethyl Succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Zofenoprilat-d5 N-Ethyl Succinimide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteomics Research: Used as a reference standard in mass spectrometry for the quantification of Zofenoprilat and its metabolites.
Pharmacokinetic Studies: Employed in the study of drug metabolism and pharmacokinetics to understand the absorption, distribution, metabolism, and excretion of Zofenoprilat.
Biological Research: Utilized in the investigation of the biological effects of ACE inhibitors and their role in cardiovascular diseases.
Industrial Applications: Used in the development and quality control of pharmaceutical formulations containing Zofenoprilat.
Mechanism of Action
Zofenoprilat-d5 N-Ethyl Succinimide exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, and an increase in the levels of bradykinin, a vasodilator. The overall effect is a reduction in blood pressure and an improvement in cardiovascular function. The molecular targets and pathways involved include the renin-angiotensin-aldosterone system (RAAS) and the kallikrein-kinin system .
Comparison with Similar Compounds
Similar Compounds
Zofenoprilat: The non-deuterated form of Zofenoprilat-d5 N-Ethyl Succinimide, used as an ACE inhibitor.
Enalaprilat: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: A long-acting ACE inhibitor with distinct pharmacokinetic properties.
Uniqueness
This compound is unique due to its deuterated structure, which provides enhanced stability and allows for more accurate quantification in mass spectrometry studies. This makes it particularly valuable in pharmacokinetic and proteomics research .
Properties
IUPAC Name |
(2R,4S)-1-[(2S)-3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16-,17?/m1/s1/i4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNKOWANPJZWMF-JXMYYNNCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])S[C@H]2C[C@@H](N(C2)C(=O)[C@H](C)CSC3CC(=O)N(C3=O)CC)C(=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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